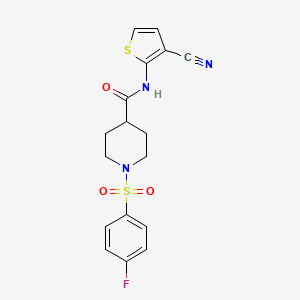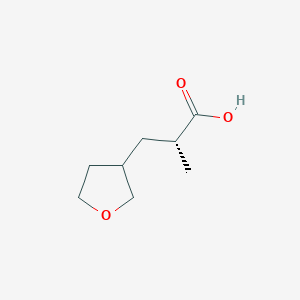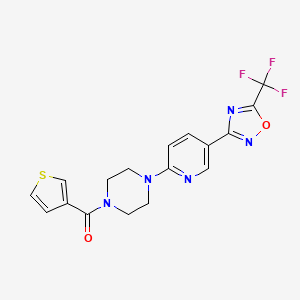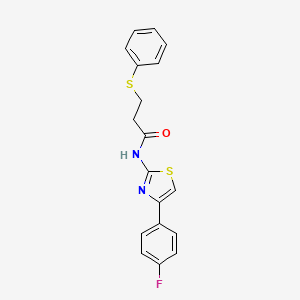
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DCDP, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. DCDP belongs to the family of thioxodihydropyrimidines, which are known for their diverse biological activities.
科学研究应用
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. In cancer research, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines. In cardiovascular research, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to reduce blood pressure and improve vascular function.
作用机制
The mechanism of action of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to have several biochemical and physiological effects. In cancer cells, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to induce cell cycle arrest and apoptosis. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In animal studies, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to reduce blood pressure and improve vascular function. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to reduce inflammation in various models of inflammation.
实验室实验的优点和局限性
One of the advantages of using 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been extensively studied, and its synthesis method is well-established. However, one of the limitations of using 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the study of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One direction is the development of more potent and selective analogs of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Another direction is the investigation of the role of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the regulation of energy metabolism and its potential use in the treatment of metabolic disorders. Additionally, the potential use of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in combination with other drugs for the treatment of cancer and inflammation should be explored. Finally, the development of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione as a diagnostic tool for the detection of cancer and inflammation should be investigated.
Conclusion
In conclusion, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a promising compound that has been extensively studied for its potential therapeutic applications. Its diverse biological activities make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and potential toxicity. The future directions for the study of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are diverse and promising, and its potential use in the treatment of cancer, inflammation, and metabolic disorders should be further investigated.
合成方法
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized by the reaction of 3,4-dichlorobenzoyl isothiocyanate with urea in the presence of a base. The reaction yields a mixture of thioxodihydropyrimidines, which can be separated and purified by column chromatography. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
属性
CAS 编号 |
340216-43-5 |
|---|---|
分子式 |
C10H6Cl2N2O2S |
分子量 |
289.13 |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
InChI 键 |
YKDQVWZQAYGGRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2610732.png)
![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)

![2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine](/img/structure/B2610738.png)





![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2610752.png)
![(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2610753.png)